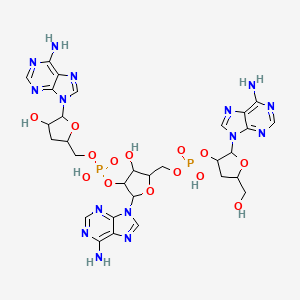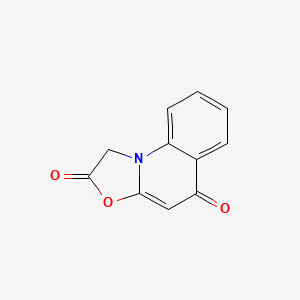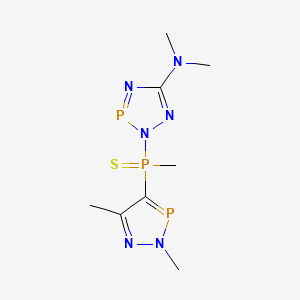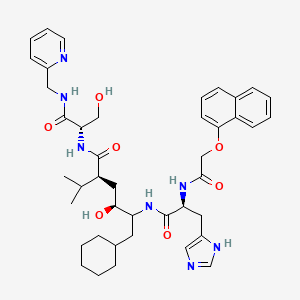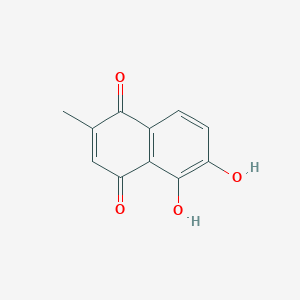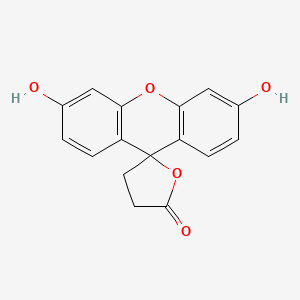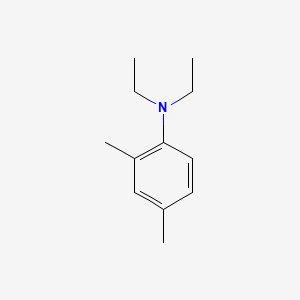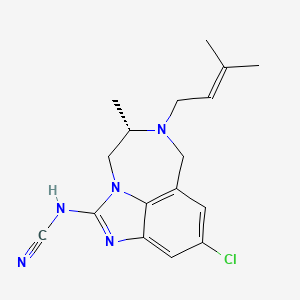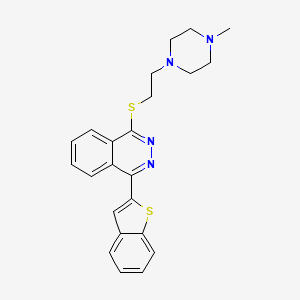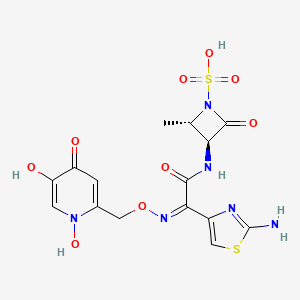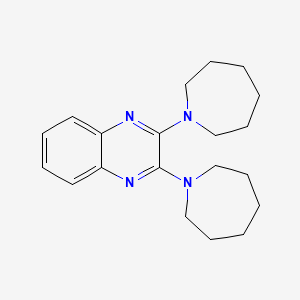
2,3-Di(azepan-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(azepan-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It features a quinoxaline core substituted with azepane groups at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of ortho-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with azepane under suitable conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Di(azepan-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Applications De Recherche Scientifique
2,3-Di(azepan-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, organic semiconductors, and electroluminescent materials
Mécanisme D'action
The mechanism of action of 2,3-Di(azepan-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions, used in organic electronics.
2,3-Di(thiophen-2-yl)quinoxaline: A derivative with thiophene groups, known for its electron-transporting properties
Uniqueness: 2,3-Di(azepan-1-yl)quinoxaline is unique due to the presence of azepane groups, which can enhance its solubility and biological activity compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
7147-53-7 |
|---|---|
Formule moléculaire |
C20H28N4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2,3-bis(azepan-1-yl)quinoxaline |
InChI |
InChI=1S/C20H28N4/c1-2-8-14-23(13-7-1)19-20(24-15-9-3-4-10-16-24)22-18-12-6-5-11-17(18)21-19/h5-6,11-12H,1-4,7-10,13-16H2 |
Clé InChI |
LYRNZHDAYZUJTD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


